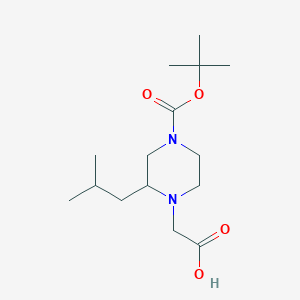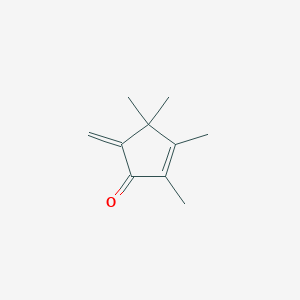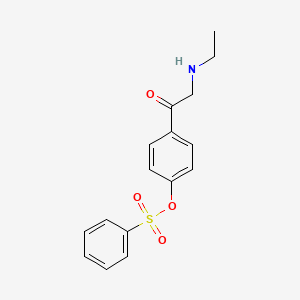
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione is an organic compound that features a tetracene backbone with a dioxolane ring and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione typically involves the following steps:
Formation of the Tetracene Backbone: This can be achieved through a series of Friedel-Crafts acylation reactions, followed by cyclization and aromatization steps.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via acetalization of the corresponding carbonyl compound with ethylene glycol in the presence of an acid catalyst.
Attachment of Phenyl Groups: The phenyl groups can be attached through Suzuki-Miyaura coupling reactions using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: Similar in structure but with a furan ring instead of a tetracene backbone.
1,3-Dioxanes: Compounds with a similar dioxolane ring but different core structures.
Uniqueness
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione is unique due to its combination of a tetracene backbone with a dioxolane ring and phenyl groups, which imparts distinct electronic and structural properties. This makes it particularly valuable in the fields of organic electronics and materials science.
特性
CAS番号 |
928362-67-8 |
|---|---|
分子式 |
C33H22O4 |
分子量 |
482.5 g/mol |
IUPAC名 |
2-(1,3-dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione |
InChI |
InChI=1S/C33H22O4/c34-31-25-16-15-22(33-36-17-18-37-33)19-26(25)32(35)30-28(21-11-5-2-6-12-21)24-14-8-7-13-23(24)27(29(30)31)20-9-3-1-4-10-20/h1-16,19,33H,17-18H2 |
InChIキー |
MDGWAXNQIBLAJY-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC3=C(C=C2)C(=O)C4=C(C5=CC=CC=C5C(=C4C3=O)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)





![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)



![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
